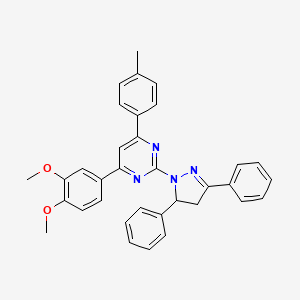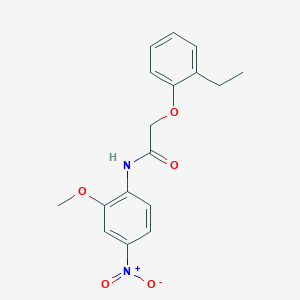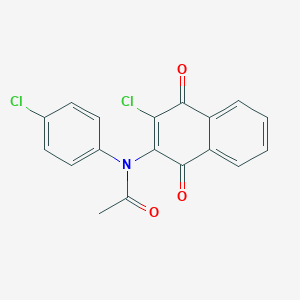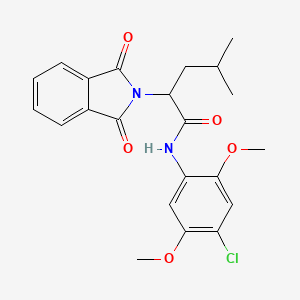![molecular formula C16H18N2O B5141085 N-[(2-methylphenyl)(4-methylphenyl)methyl]urea](/img/structure/B5141085.png)
N-[(2-methylphenyl)(4-methylphenyl)methyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2-methylphenyl)(4-methylphenyl)methyl]urea, also known as MMPU, is a synthetic compound that has been extensively studied for its potential therapeutic applications. MMPU belongs to the class of urea-based compounds that have been shown to possess a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties.
Mécanisme D'action
The mechanism of action of N-[(2-methylphenyl)(4-methylphenyl)methyl]urea is not fully understood, but it is believed to involve multiple pathways. This compound has been shown to inhibit the activity of various enzymes, such as topoisomerase II and protein kinase C, which are involved in cell proliferation and survival. This compound has also been shown to inhibit the activation of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines and chemokines. Furthermore, this compound has been shown to induce the production of reactive oxygen species (ROS), which can lead to oxidative stress and apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to possess various biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit angiogenesis. This compound has also been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines. In addition, this compound has been shown to possess anti-microbial activity against various bacterial strains, including MRSA. However, further studies are needed to understand the full range of biochemical and physiological effects of this compound.
Avantages Et Limitations Des Expériences En Laboratoire
N-[(2-methylphenyl)(4-methylphenyl)methyl]urea has several advantages and limitations for lab experiments. This compound is easy to synthesize and has a high yield, which makes it a cost-effective compound for research purposes. This compound has been shown to possess various biological activities, which makes it a promising compound for drug development. However, this compound has limited solubility in water, which can make it difficult to use in certain experiments. In addition, further studies are needed to understand the toxicity and pharmacokinetics of this compound.
Orientations Futures
There are several future directions for the study of N-[(2-methylphenyl)(4-methylphenyl)methyl]urea. One direction is to study the potential therapeutic applications of this compound in other diseases, such as autoimmune diseases and viral infections. Another direction is to study the mechanism of action of this compound in more detail, including its interactions with specific enzymes and signaling pathways. Furthermore, the development of this compound derivatives with improved solubility and pharmacokinetics could lead to the development of more effective drugs. Overall, this compound has the potential to be a valuable compound for drug development and further research is needed to fully understand its therapeutic potential.
Méthodes De Synthèse
N-[(2-methylphenyl)(4-methylphenyl)methyl]urea can be synthesized using a simple and efficient method. The synthesis involves the reaction of 2-methylbenzylamine and 4-methylbenzylisocyanate in the presence of a catalyst, such as triethylamine, in anhydrous solvent, such as dichloromethane or acetonitrile. The reaction mixture is stirred at room temperature for several hours to obtain this compound as a white solid with a high yield.
Applications De Recherche Scientifique
N-[(2-methylphenyl)(4-methylphenyl)methyl]urea has been studied for its potential therapeutic applications in various diseases, such as cancer, inflammation, and bacterial infections. This compound has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit angiogenesis. This compound has also been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines. In addition, this compound has been shown to possess anti-microbial activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
Propriétés
IUPAC Name |
[(2-methylphenyl)-(4-methylphenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c1-11-7-9-13(10-8-11)15(18-16(17)19)14-6-4-3-5-12(14)2/h3-10,15H,1-2H3,(H3,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WESQDNOWUSYWPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2C)NC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-benzyl-5-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5141002.png)

![4-{[(4-bromophenyl)amino]methylene}-2-(2-methoxyphenyl)-1,3(2H,4H)-isoquinolinedione](/img/structure/B5141023.png)
![5-methyl-N-phenyl-2-(3-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5141031.png)
![N-{[(2,4-difluorophenyl)amino]carbonothioyl}-1-adamantanecarboxamide](/img/structure/B5141033.png)

![N,1,3-trimethyl-N-{[1-(3-methylphenyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazole-5-carboxamide](/img/structure/B5141043.png)


![(3-{4-[3-(diisopropylamino)-1-propyn-1-yl]phenyl}-2-propyn-1-yl)diisopropylamine dihydrochloride](/img/structure/B5141060.png)

![3-{[(4-bromo-2-fluorophenyl)amino]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5141090.png)
![N-{2-[2-(2,4-dichloro-6-methylphenoxy)ethoxy]ethyl}-1,2-ethanediamine oxalate](/img/structure/B5141094.png)
